Bulaquin

Übersicht

Beschreibung

Bulaquine is an antimalarial agent primarily used in combination with chloroquine for the treatment of malarial fever. It is a synthetic derivative of primaquine, an 8-aminoquinoline compound. Bulaquine is known for its efficacy against the liver stages of Plasmodium vivax and Plasmodium ovale, making it a valuable tool in the fight against malaria .

Wissenschaftliche Forschungsanwendungen

Bulaquin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Chinolinderivaten und deren chemischen Eigenschaften.

Biologie: Untersucht wurden seine Auswirkungen auf die Leberstadien von Malariaparasiten.

Medizin: Hauptsächlich als Antimalariamittel eingesetzt, wobei laufende Forschungen zu seinem Potenzial zur Behandlung anderer parasitärer Infektionen durchgeführt werden.

Industrie: Wird bei der Entwicklung neuer Antimalariamedikamente und -formulierungen eingesetzt

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung entfaltet, indem es die Mitochondrien des Malariaparasiten schädigt und so seine Energieproduktion hemmt. This compound hemmt auch die Proteinsynthese und stört die Polymerisation von Aminosäuren durch den Parasiten .

Ähnliche Verbindungen:

Primaquin: Ein 8-Aminochinolinderivat mit ähnlichen Antimalariaeigenschaften.

Chloroquin: Ein weiteres Antimalariamittel, das in Kombination mit this compound eingesetzt wird.

Tafenoquin: Ein neueres Antimalariamittel mit einer längeren Halbwertszeit.

Chinin: Eine natürlich vorkommende Verbindung, die historisch zur Behandlung von Malaria verwendet wurde .

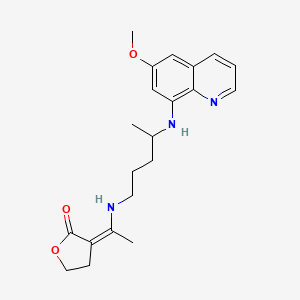

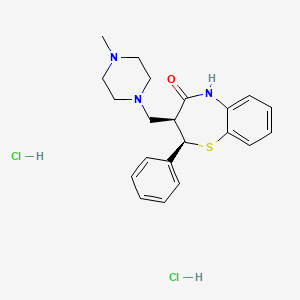

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine Dihydrofurangruppe beinhaltet, die an den Chinolinkern gebunden ist. Diese strukturelle Modifikation erhöht seine Wirksamkeit gegen die Leberstadien von Malariaparasiten und macht es zu einer wertvollen Ergänzung des Arsenals an Antimalariamedikamenten .

Wirkmechanismus

Target of Action

Bulaquine, also known as Aablaquine, is an antimalarial agent . It is an analogue of primaquine , and like Primaquine, it is likely to target the Plasmodium species, specifically the hepatic stages of Plasmodium vivax and Plasmodium ovale .

Mode of Action

It is believed to work similarly to Primaquine, causing damage to the mitochondria of the parasite, which is the power house of the parasite . Without energy, the parasite cannot survive. In addition to this, Bulaquine inhibits protein synthesis and indirectly inhibits the polymerization of amino acids by the plasmodia .

Biochemical Pathways

Bulaquine affects multiple metabolic pathways . It disrupts and intercepts regular pathways essential for the growth of pathogenic organisms .

Pharmacokinetics

The pharmacokinetics of Bulaquine have been studied in animals

Result of Action

The result of Bulaquine’s action is the inhibition of the growth and survival of the Plasmodium species, leading to the clearance of the infection . At a molecular level, it causes damage to the mitochondria of the parasite and inhibits protein synthesis . At a cellular level, it leads to the death of the parasite.

Biochemische Analyse

Biochemical Properties

Bulaquine interacts with various biomolecules in its role as an antimalarial agent. As a synthetic analogue of primaquine, Bulaquine shares primaquine’s antimalarial activity

Cellular Effects

Bulaquine has significant effects on the cells of the Plasmodium falciparum parasite. It has been suggested that Bulaquine may clear gametocytemia (the presence of gametocytes in the blood) faster than primaquine . This implies that Bulaquine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism within the parasite.

Molecular Mechanism

It is known that Bulaquine, like primaquine, exhibits activity against multiple life cycle stages of Plasmodium that infect humans . This suggests that Bulaquine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression within the parasite.

Metabolic Pathways

Bulaquine is involved in metabolic pathways related to its antimalarial activity. It is known that Bulaquine undergoes metabolic conversion in the liver to its active form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bulaquine is synthesized through a series of chemical reactions involving quinoline derivativesThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of bulaquine involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bulaquin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um seine aktiven Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Chinolinringstruktur verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Bulaquinmolekül einführen

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Bulaquinderivate mit modifizierten pharmakologischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Primaquine: An 8-aminoquinoline derivative with similar antimalarial properties.

Chloroquine: Another antimalarial agent used in combination with bulaquine.

Tafenoquine: A newer antimalarial drug with a longer half-life.

Quinine: A naturally occurring compound used historically for malaria treatment .

Uniqueness: Bulaquine is unique due to its specific chemical structure, which includes a dihydrofuran group attached to the quinoline nucleus. This structural modification enhances its efficacy against the liver stages of malaria parasites, making it a valuable addition to the arsenal of antimalarial drugs .

Eigenschaften

IUPAC Name |

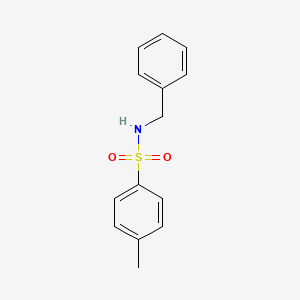

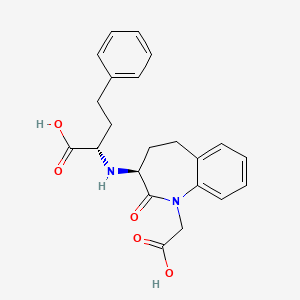

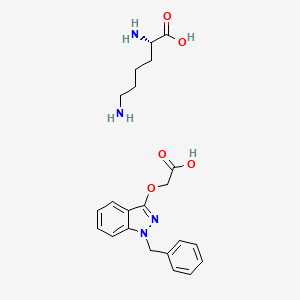

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOUXIGWFEYJP-SDXDJHTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79781-00-3 | |

| Record name | Bulaquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BULAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)

![N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide](/img/structure/B1667968.png)